2,5-Diiodo-4-methyl-1H-imidazole
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Overview
Description
2,5-Diiodo-4-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H4I2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is characterized by the presence of two iodine atoms at the 2 and 5 positions and a methyl group at the 4 position on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-4-methyl-1H-imidazole typically involves the iodination of 4-methylimidazole. One common method is the reaction of 4-methylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodo-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,5-Diiodo-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2,5-diiodo-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The iodine atoms and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4,5-Diiodo-1-methyl-1H-imidazole
- 2,4-Diiodo-1-methyl-1H-imidazole
- 2,4,5-Triiodo-1-methylimidazole
Comparison: 2,5-Diiodo-4-methyl-1H-imidazole is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its reactivity and biological activity. Compared to other diiodo and triiodo imidazoles, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2,4-diiodo-5-methyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBIXFAUPJOCRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314080 |
Source
|
Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149510-85-0 |
Source
|
Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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